molecular formula C8H15NO B182942 2-Oxa-7-azaspiro[4.5]decane CAS No. 176-74-9

2-Oxa-7-azaspiro[4.5]decane

Cat. No.: B182942
CAS No.: 176-74-9
M. Wt: 141.21 g/mol
InChI Key: ARDULWLULNPQBX-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro derivatives, which are known for their three-dimensional structural properties and inherent rigidity. These features make spiro compounds valuable in the synthesis of biologically active molecules and potential drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2-Oxa-7-azaspiro[4.5]decane involves a diastereoselective gold and palladium relay catalytic tandem cyclization reaction. This process starts with enynamides and vinyl benzoxazinanones, leading to the formation of furan-derived azadiene, which undergoes a [2 + 4] cycloaddition with a palladium-π-allyl dipole . This method achieves high yields and diastereoselectivities under mild conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction involves a tandem radical addition and dearomatizing cyclization process, providing an efficient route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, Raney nickel with hydrogen.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spiro compounds .

Comparison with Similar Compounds

Uniqueness: 2-Oxa-7-azaspiro[4.5]decane stands out due to its specific structural features, such as the presence of both oxygen and nitrogen atoms in the spiro ring system. This unique combination enhances its potential for biological activity and makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDULWLULNPQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610345
Record name 2-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-74-9
Record name 2-Oxa-7-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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